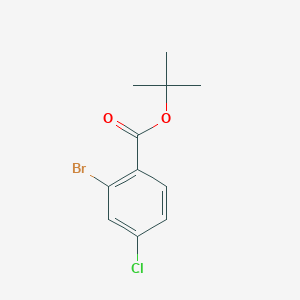

![molecular formula C10H8ClN3O3S2 B2702789 5-[(4-氯苯基)磺酰]-N-甲基-1,2,3-噻二唑-4-甲酰胺 CAS No. 306977-14-0](/img/structure/B2702789.png)

5-[(4-氯苯基)磺酰]-N-甲基-1,2,3-噻二唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

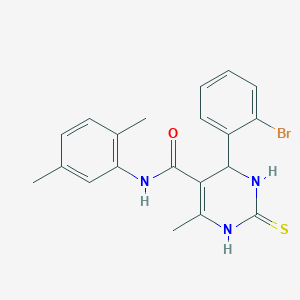

“5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” is a chemical compound . It is a derivative of 1,3,4-thiadiazole, a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of similar compounds starts from 4-chlorobenzoic acid. The process involves esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” is based on the 1,3,4-thiadiazole scaffold, which is a common feature in many biologically active compounds . The compound also contains a sulfonyl group attached to a 4-chlorophenyl moiety .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” include esterification, hydrazination, salt formation, cyclization, and nucleophilic substitution .科学研究应用

抗病毒活性研究

对5-[(4-氯苯基)磺酰基]-N-甲基-1,2,3-噻二唑-4-甲酰胺衍生物的抗病毒应用的研究,特别是对5-(4-氯苯基)-1,3,4-噻二唑磺酰胺的研究表明,某些化合物具有抗烟草花叶病毒活性。这些发现基于从4-氯苯甲酸开始通过多步骤工艺合成的磺酰胺衍生物的生物测定测试。结构确认是使用核磁共振、红外和元素分析技术实现的,表明这些衍生物具有抗病毒应用的潜力(Chen et al., 2010)。

抗菌剂开发

已经对相关化合物的抗菌特性进行了进一步研究,包括来自5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱的偶氮甲酸酯。这些化合物对一系列细菌和真菌菌株表现出中等活性,表明它们有可能用作抗菌剂。合成过程涉及多个步骤,包括酯化、肼解和重氮化,化学结构通过光谱技术确认(Sah et al., 2014)。

酶抑制剂用于药物开发

还对5-(4-氯苯基)-1-{4-(甲磺酰基)苯基}-1H-四唑衍生物的酶抑制能力进行了大量研究,在开发新药方面具有潜在应用。分子对接研究与作为环氧合酶-2 (COX-2) 抑制剂的生物测定测试相结合,提供了这些分子在酶活性位点内的方向和相互作用的见解,表明它们在设计 COX-2 抑制剂药物中的效用(Al-Hourani et al., 2015)。

碳酸酐酶抑制剂研究

有一个广泛的研究领域专注于使用5-氨基-1,3,4-噻二唑-2-磺酰胺的衍生物开发碳酸酐酶抑制剂。这些化合物已显示出在青光眼条件下降低眼内压的功效,表明它们作为抗青光眼药物的潜力。该研究包括合成各种衍生物并在不同的碳酸酐酶同工酶上进行测试,突出了这些化合物在医学应用中的重要性(Barboiu et al., 2000)。

未来方向

The future directions for research on “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” could involve further exploration of its biological activities and potential therapeutic applications . Additionally, more studies could be conducted to fully understand its mechanism of action and to determine its physical and chemical properties.

作用机制

Target of Action

The compound “5-[(4-chlorophenyl)sulfonyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide” belongs to the class of sulfonamides and thiadiazoles. Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, which is crucial for DNA replication . Thiadiazoles have been reported to possess a wide range of biological activities, including antiviral, anticonvulsant, and antibacterial properties .

Mode of Action

Thiadiazoles, on the other hand, may interact with various enzymes and receptors in the body, leading to their diverse biological activities .

Biochemical Pathways

The compound could potentially affect the folic acid synthesis pathway in bacteria, leading to inhibition of bacterial growth if it acts like other sulfonamides . If it exhibits antiviral properties like some thiadiazoles, it might interfere with viral replication processes .

Pharmacokinetics

Many sulfonamides are well absorbed orally and widely distributed in the body . The presence of the N-methyl group might influence its metabolism and excretion.

Result of Action

If it acts like other sulfonamides and thiadiazoles, it could lead to inhibition of bacterial growth or viral replication .

属性

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-N-methylthiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O3S2/c1-12-9(15)8-10(18-14-13-8)19(16,17)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGDLTRTPNBGLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SN=N1)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2702715.png)

![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2702717.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2702718.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B2702719.png)

![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2702722.png)

![[3-(1,3-Benzothiazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B2702725.png)

![6-(Isopropylthio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2702727.png)

![[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-thiophen-2-ylmethanone](/img/structure/B2702729.png)